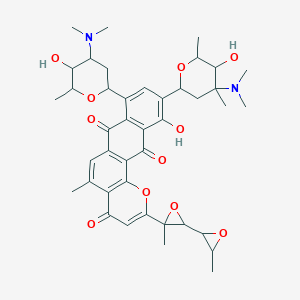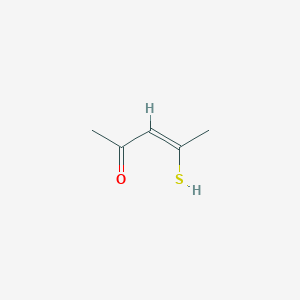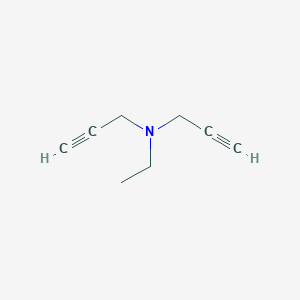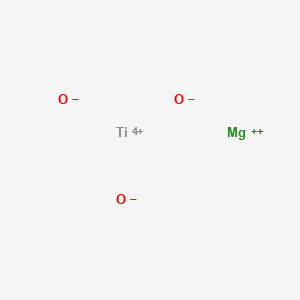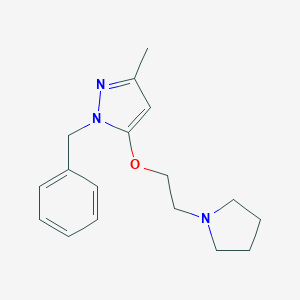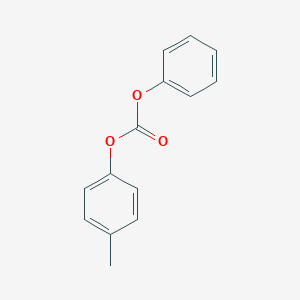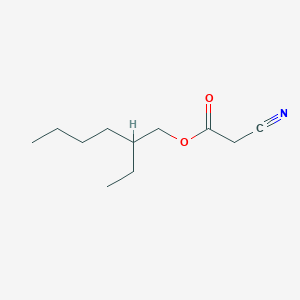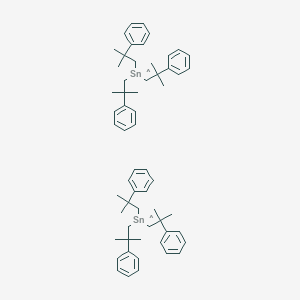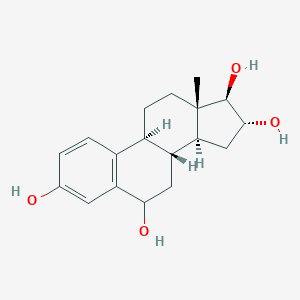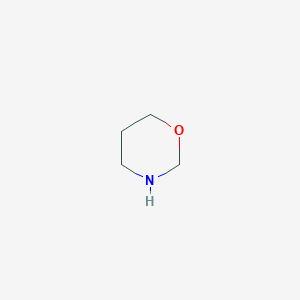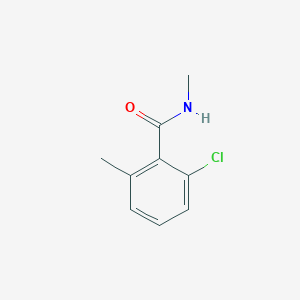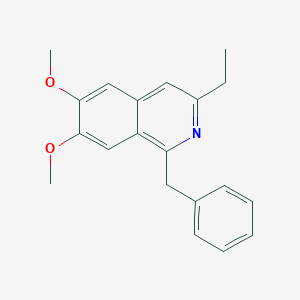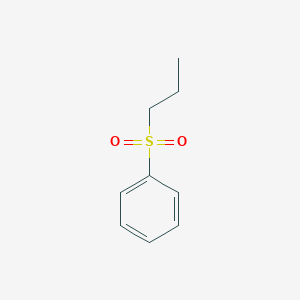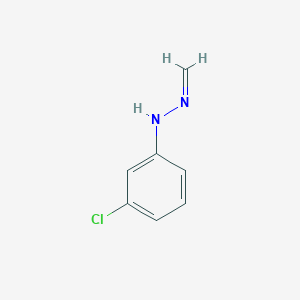
Carbonyl 3-chlorophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl 3-chlorophenylhydrazone is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Carbonyl 3-chlorophenylhydrazone has been found to have various applications in scientific research, particularly in the area of biochemistry.
Applications De Recherche Scientifique
Carbonyl 3-chlorophenylhydrazone has been used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, Carbonyl 3-chlorophenylhydrazone has been found to have antitumor and antimicrobial properties.
Mécanisme D'action
Carbonyl 3-chlorophenylhydrazone acts as a chelating agent by binding to metal ions and preventing them from participating in harmful reactions. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Carbonyl 3-chlorophenylhydrazone has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties.
Effets Biochimiques Et Physiologiques
Carbonyl 3-chlorophenylhydrazone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, Carbonyl 3-chlorophenylhydrazone has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonyl 3-chlorophenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Carbonyl 3-chlorophenylhydrazone has some limitations as well. It is toxic at high concentrations and can cause skin irritation. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Carbonyl 3-chlorophenylhydrazone. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is its use as a chelating agent for metal ions in environmental remediation. Additionally, further studies are needed to explore the mechanisms of action of Carbonyl 3-chlorophenylhydrazone and its effects on various biological systems.
Méthodes De Synthèse
Carbonyl 3-chlorophenylhydrazone can be synthesized through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Propriétés
Numéro CAS |
14046-96-9 |
|---|---|
Nom du produit |
Carbonyl 3-chlorophenylhydrazone |
Formule moléculaire |
C7H7ClN2 |
Poids moléculaire |
154.6 g/mol |
Nom IUPAC |
3-chloro-N-(methylideneamino)aniline |
InChI |
InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |
Clé InChI |
JFRBRYMGEMNVME-UHFFFAOYSA-N |
SMILES |
C=NNC1=CC(=CC=C1)Cl |
SMILES canonique |
C=NNC1=CC(=CC=C1)Cl |
Autres numéros CAS |
14046-96-9 |
Synonymes |
carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



